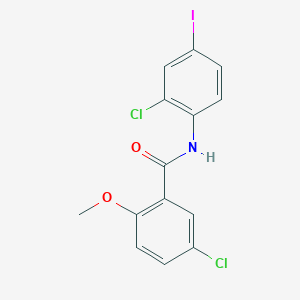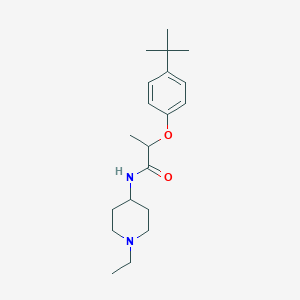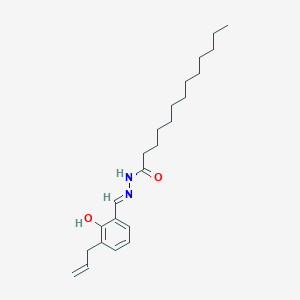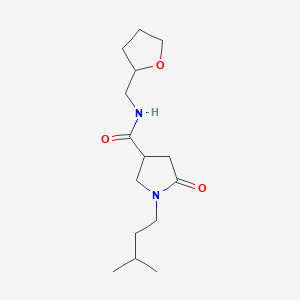
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, also known as CI976, is a chemical compound that has been extensively studied for its potential therapeutic applications. CI976 belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of pharmacological activities. In
Applications De Recherche Scientifique
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been investigated as a potential treatment for various diseases, including cancer, rheumatoid arthritis, and psoriasis. It has also been studied for its potential use as a diagnostic tool for cancer.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the regulation of various signaling pathways that are important for cell growth and survival. Inhibition of Hsp90 by 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide leads to the degradation of client proteins that are dependent on Hsp90 for their stability, resulting in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis). 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has also been shown to exhibit anti-inflammatory activity and inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a highly pure and stable compound that can be synthesized in large quantities. It has also been extensively studied, and its pharmacological activities are well-characterized. However, 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide also has some limitations. It is a relatively complex compound, which can make it difficult to synthesize. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide. One potential direction is the development of more potent and selective Hsp90 inhibitors based on the structure of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide. Another direction is the investigation of the potential use of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide as a diagnostic tool for cancer. Additionally, the use of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, the long-term effects of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide on cellular and organismal physiology should be studied to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide involves the reaction of 2-chloro-4-iodoaniline with 5-chloro-2-methoxybenzoic acid in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of 5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
5-chloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(17)7-11(12)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLDBDLTECPPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)
![{2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6009901.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6009926.png)
![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)
![5-(cyclohexylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6009944.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)

